
Gymnemic acid I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gymnemic acid I is a triterpenoid saponin glycoside isolated from the leaves of the medicinal plant Gymnema sylvestre, which belongs to the family Asclepiadaceae . This compound is known for its anti-sweet properties, making sweet solutions taste like water after chewing the leaves . This compound is primarily used in the management of diabetes mellitus due to its ability to inhibit the absorption of glucose in the intestines .
准备方法
Synthetic Routes and Reaction Conditions: Gymnemic acid I is typically extracted from the leaves of Gymnema sylvestre using solvent extraction methods. The leaves are homogenized with ethanol, followed by centrifugation and incubation . The solvent extraction method involves using ethanol at specific concentrations and temperatures to maximize the yield of gymnemic acid .
Industrial Production Methods: Industrial production of this compound involves biotechnological approaches, including plant tissue culture techniques. These methods use cultures of callus and cell suspension, along with biotic and abiotic elicitation processes involving plant hormones and endophytic fungi . This approach helps in generating higher amounts of gymnemic acid within a short duration to meet market demand .
化学反应分析
Types of Reactions: Gymnemic acid I undergoes various chemical reactions, including glycosylation, oxidation, and hydroxylation. These reactions involve enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases .
Common Reagents and Conditions: Common reagents used in these reactions include glycosyl donors for glycosylation and oxidizing agents for oxidation reactions. The conditions typically involve specific pH levels, temperatures, and the presence of cofactors or catalysts .
Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives of this compound .
科学研究应用
Gymnemic acid I has a wide array of scientific research applications:
作用机制
Gymnemic acid I exerts its effects by interacting with taste receptors on the tongue, specifically those responsible for detecting sweetness. By binding to these receptors, it blocks the ability to taste sweetness, making it an effective tool for managing sugar cravings . Additionally, it inhibits the absorption of glucose in the intestines by blocking the glucose transporters . This dual mechanism helps in reducing overall sugar consumption and managing blood sugar levels.
相似化合物的比较
Gymnemic acid I is unique due to its strong anti-sweet properties and its ability to inhibit glucose absorption. Similar compounds include:
Hodulcine: A dammarane-type triterpene glycoside from the leaves of Hovenia dulcis.
Lactisole: Sodium 2-(4-methoxyphenoxy)propanoate, known for its sweetness-inhibiting properties.
Ziziphin: A triterpene glycoside with similar anti-sweet properties.
These compounds share similar mechanisms of action but differ in their chemical structures and sources.
生物活性
Gymnemic acid I, a bioactive compound derived from the leaves of Gymnema sylvestre, has garnered attention for its diverse biological activities, particularly in the context of diabetes management and metabolic health. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.
1. Chemical Composition and Structure
Gymnemic acids are a group of triterpene glycosides characterized by their structural similarity to glucose. This compound, specifically, is known for its ability to bind to sweet taste receptors, effectively inhibiting the perception of sweetness. The molecular structure includes a triterpene aglycone moiety linked to a sugar chain, which is crucial for its biological activity .
2.1 Antidiabetic Effects
This compound has been extensively studied for its hypoglycemic effects. It functions primarily through the following mechanisms:
- Inhibition of Sweet Taste Receptors : this compound competes with glucose for binding to sweet taste receptors (T1R2 + T1R3) on the tongue, thus reducing the sensation of sweetness and sugar cravings .
- Regulation of Insulin Secretion : The compound stimulates insulin secretion from pancreatic beta cells, enhancing glucose uptake and lowering blood sugar levels .
- Reduction of Glucose Absorption : this compound decreases glucose absorption in the intestine by binding to intestinal receptors, leading to lower postprandial blood glucose levels .
Table 1: Summary of Antidiabetic Mechanisms of this compound
Mechanism | Description |
---|---|
Sweet Taste Receptor Inhibition | Competes with glucose at T1R2 + T1R3 receptors, reducing sweetness perception |
Insulin Secretion Stimulation | Enhances insulin release from pancreatic cells |
Glucose Absorption Reduction | Binds intestinal receptors to prevent glucose absorption |
2.2 Other Biological Activities
In addition to its antidiabetic properties, this compound exhibits several other beneficial effects:
- Anti-inflammatory Properties : Research indicates that gymnemic acid can reduce inflammation markers in various models .
- Anti-obesity Effects : By modulating appetite and reducing sugar cravings, gymnemic acid may aid in weight management .
- Potential Anti-cancer Activity : Preliminary studies suggest that gymnemic acid has cytotoxic effects on certain cancer cell lines, though further research is needed to elucidate these mechanisms .
3. Case Studies and Clinical Evidence
Several studies have documented the efficacy of this compound in clinical settings:
- A study involving diabetic patients demonstrated significant reductions in fasting blood glucose levels after supplementation with this compound over a 12-week period .
- Another clinical trial highlighted improvements in glycemic control among participants who consumed gymnemic acid extracts alongside standard diabetes medications .
Table 2: Clinical Studies on this compound
Study Reference | Population | Duration | Outcome |
---|---|---|---|
Diabetic patients | 12 weeks | Significant reduction in fasting glucose | |
Diabetic individuals | 8 weeks | Improved glycemic control |
4. Conclusion
This compound presents a promising natural therapeutic agent with multifaceted biological activities, particularly in managing diabetes and metabolic disorders. Its ability to inhibit sweet taste perception while enhancing insulin secretion positions it as a valuable component in dietary supplements aimed at blood sugar regulation. Ongoing research into its mechanisms and broader applications will further establish its role in modern medicine.
5. Future Directions
Future studies should focus on:
- Elucidating the precise molecular mechanisms underlying gymnemic acid's effects.
- Conducting larger-scale clinical trials to confirm efficacy and safety.
- Exploring potential synergistic effects with other antidiabetic agents.
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27+,28+,29-,30-,31+,32-,33+,34+,37+,39-,40+,41+,42+,43-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFSVJGWJQPWFS-KANBBQNYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)COC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。